N-(But-3-en-1-yl)-N-methylpenta-2,4-dienamide
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Overview
Description
N-(But-3-en-1-yl)-N-methylpenta-2,4-dienamide is an organic compound characterized by its unique structure, which includes a but-3-en-1-yl group and a penta-2,4-dienamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-en-1-yl)-N-methylpenta-2,4-dienamide typically involves the reaction of but-3-en-1-ylamine with penta-2,4-dienoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(But-3-en-1-yl)-N-methylpenta-2,4-dienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(But-3-en-1-yl)-N-methylpenta-2,4-dienamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(But-3-en-1-yl)-N-methylpenta-2,4-dienamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(But-3-en-1-yl)-N-methylpenta-2,4-dienamide: shares similarities with other amides and dienamides, such as:
Uniqueness
Structural Features: The presence of both but-3-en-1-yl and penta-2,4-dienamide groups makes it unique compared to other similar compounds.
Reactivity: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, highlights its versatility.
Properties
CAS No. |
87463-32-9 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N-but-3-enyl-N-methylpenta-2,4-dienamide |
InChI |
InChI=1S/C10H15NO/c1-4-6-8-10(12)11(3)9-7-5-2/h4-6,8H,1-2,7,9H2,3H3 |
InChI Key |
WUEKAGYYWUUZQF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC=C)C(=O)C=CC=C |
Origin of Product |
United States |
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